molecular formula C22H22N2O3 B15360035 3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-morpholin-4-ylpropan-1-one

3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-morpholin-4-ylpropan-1-one

Cat. No.: B15360035
M. Wt: 362.4 g/mol
InChI Key: YPXDNSOFUCIWRD-UHFFFAOYSA-N
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Description

3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-morpholin-4-ylpropan-1-one is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a diphenyl-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-morpholin-4-ylpropan-1-one typically involves multiple steps, starting with the formation of the oxazole ring. One common approach is the cyclodehydration of a diphenyl-oxazol-2-yl carboxylic acid derivative with morpholine under acidic conditions. The reaction conditions often require a strong acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted oxazoles or morpholines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.

Medicine: The compound has potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-morpholin-4-ylpropan-1-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

  • Oxaprozin: A closely related compound with anti-inflammatory properties.

  • Morpholine derivatives: Other morpholine-containing compounds used in various chemical and pharmaceutical applications.

This compound represents a valuable addition to the repertoire of organic chemistry, with promising applications across multiple scientific disciplines. Further research and development may unlock even more of its potential.

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Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

3-(4,5-diphenyl-1,3-oxazol-2-yl)-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C22H22N2O3/c25-20(24-13-15-26-16-14-24)12-11-19-23-21(17-7-3-1-4-8-17)22(27-19)18-9-5-2-6-10-18/h1-10H,11-16H2

InChI Key

YPXDNSOFUCIWRD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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